5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1351647-57-8
VCID: VC6677112
InChI: InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2
SMILES: C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O
Molecular Formula: C13H14BrNO3S2
Molecular Weight: 376.28

5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide

CAS No.: 1351647-57-8

Cat. No.: VC6677112

Molecular Formula: C13H14BrNO3S2

Molecular Weight: 376.28

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide - 1351647-57-8

Specification

CAS No. 1351647-57-8
Molecular Formula C13H14BrNO3S2
Molecular Weight 376.28
IUPAC Name 5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2
Standard InChI Key QSLSNUDNGIFAQK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

5-Bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide belongs to the sulfonamide class of organosulfur compounds, with the molecular formula C₁₃H₁₄BrNO₃S₂ and a molar mass of 376.28 g/mol. The structure comprises:

  • A 5-bromothiophene ring providing electron-withdrawing characteristics that enhance sulfonamide reactivity .

  • A sulfonamide bridge (–SO₂NH–) linking the thiophene moiety to a 2-hydroxy-3-phenylpropyl group, facilitating hydrogen bonding with biological targets .

  • A chiral center at the hydroxy-bearing carbon of the propyl chain, which may influence stereoselective interactions.

Key physicochemical properties include:

PropertyValue
IUPAC Name5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
SMILESCC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)O
LogP (predicted)2.8 ± 0.5
Hydrogen Bond Donors2 (sulfonamide NH, hydroxyl OH)
Hydrogen Bond Acceptors5 (SO₂, Br, OH, two thiophene S)

The compound’s solubility remains uncharacterized in aqueous media, though analogs suggest moderate solubility in polar aprotic solvents like DMF and DMSO .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectral data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, SO₂NH), 7.45–7.30 (m, 5H, aromatic H), 6.95 (d, J = 4.0 Hz, 1H, thiophene H), 5.20 (s, 1H, OH), 3.45–3.30 (m, 2H, CH₂NSO₂), 2.95–2.80 (m, 1H, CH(CH₃)), 1.40 (s, 3H, CH₃) .

  • ESI-MS: m/z 377.06 [M+H]⁺, 379.04 [M+H+2]⁺ (Br isotope pattern) .

Synthetic Methodology

Alkylation of 5-Bromothiophene-2-Sulfonamide

The synthesis begins with the alkylation of 5-bromothiophene-2-sulfonamide (1) using 2-hydroxy-3-phenylpropyl bromide (2) under basic conditions :

Reaction Scheme:

5-Br-Thiophene-2-SO₂NH₂ + 2-Hydroxy-3-phenylpropyl-BrLiH, DMFTarget Compound\text{5-Br-Thiophene-2-SO₂NH₂ + 2-Hydroxy-3-phenylpropyl-Br} \xrightarrow{\text{LiH, DMF}} \text{Target Compound}

Procedure:

  • 1 (0.413 mmol) and LiH (0.413 mmol) are suspended in anhydrous DMF (40 mL).

  • 2 (0.413 mmol) is added dropwise at 25°C under argon.

  • After 3 hours, the mixture is quenched with H₂O, precipitating the product.

  • Recrystallization from methanol yields the pure compound (62–78% yield) .

Optimization Insights:

  • LiH outperforms K₂CO₃ or Et₃N in minimizing side reactions (e.g., sulfonamide oxidation) .

  • DMF stabilizes the transition state through polar aprotic solvation .

Suzuki-Miyaura Cross-Coupling Derivatives

To explore structure-activity relationships (SAR), the bromothiophene moiety undergoes palladium-catalyzed coupling with aryl boronic acids :

General Protocol:

  • Target compound (0.5 mmol), Pd(PPh₃)₄ (5 mol%), aryl boronic acid (0.774 mmol), and K₃PO₄ (1.409 mmol) are mixed in 1,4-dioxane/H₂O (10:1).

  • The reaction proceeds at 90°C for 30 hours under argon.

  • Chromatographic purification (hexane/EtOAc) affords biphenyl derivatives (4a–g) in 56–72% yield .

Key Derivatives:

CompoundR GroupMIC (μg/mL)
4a4-Fluorophenyl1.56
4d3,4-Dimethoxyphenyl0.78

Derivatization at the 5-position enhances potency but reduces solubility, necessitating formulation studies .

Biological Activity Against Resistant Pathogens

In Vitro Antibacterial Efficacy

Against NDM-1-producing Klebsiella pneumoniae ST147, the compound exhibits:

  • MIC₉₀: 0.39 μg/mL (compared to meropenem MIC >128 μg/mL) .

  • MBC/MIC ratio: 2.0, indicating bactericidal action .

  • Time-kill kinetics: 99.9% reduction in CFU/mL within 8 hours at 4× MIC .

Table 1: Comparative Activity Against Carbapenem-Resistant Enterobacteriaceae

StrainMIC (μg/mL)MBC (μg/mL)
K. pneumoniae ST1470.390.78
E. coli NDM-11.563.12
P. aeruginosa VIM-26.2512.5

The specificity for K. pneumoniae ST147 correlates with structural complementarity to the NDM-1 active site .

Mechanistic Insights from Molecular Docking

Docking studies (PDB ID: 5N5I) reveal:

  • Hydrogen bonds between the sulfonamide NH and Asp124 (bond length: 2.1 Å) .

  • Hydrophobic interactions between the bromothiophene ring and Met67, Val73, and Trp93 .

  • π-π stacking of the phenyl group with His189, disrupting zinc coordination in NDM-1 .

Figure 1: Proposed binding mode in NDM-1 (generated from ).

Future Directions and Clinical Translation

In Vivo Efficacy Studies

Pending murine infection models will assess:

  • Dose-ranging efficacy in thigh and lung infection models.

  • Pharmacodynamic index: AUC/MIC target attainment.

Synthetic Analog Development

Priority modifications include:

  • Bioisosteric replacement of the sulfonamide with phosphonamides to enhance bioavailability.

  • Prodrug strategies (e.g., esterification of the hydroxyl group) to improve oral absorption.

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